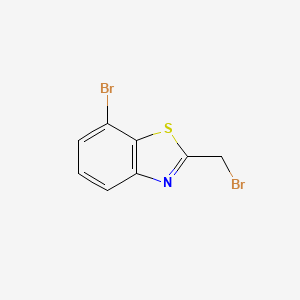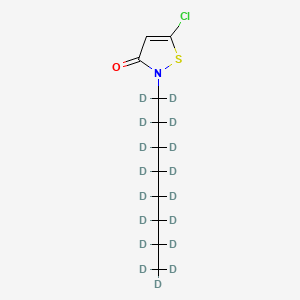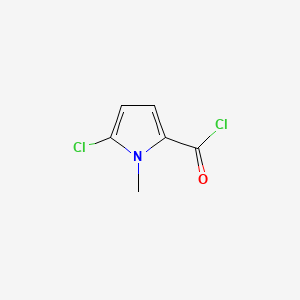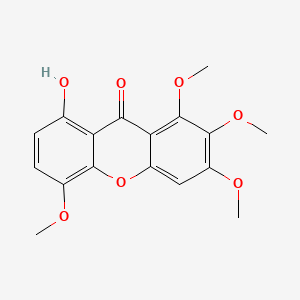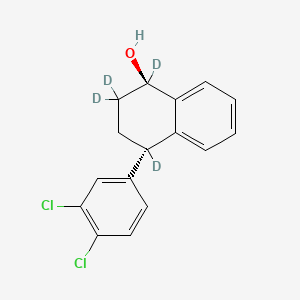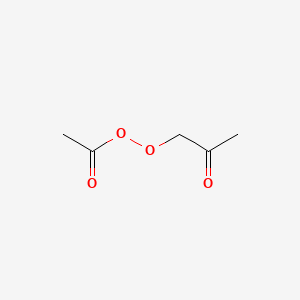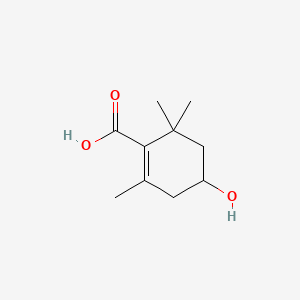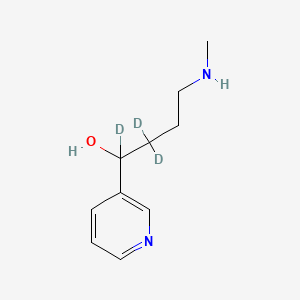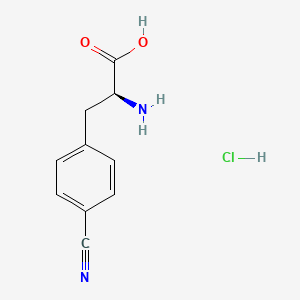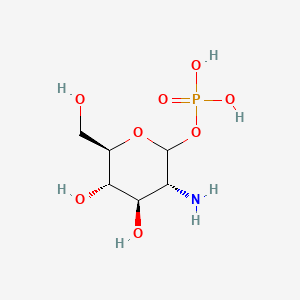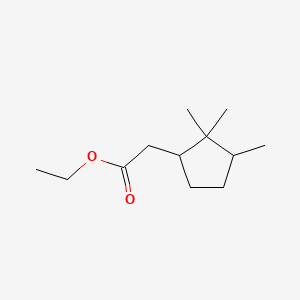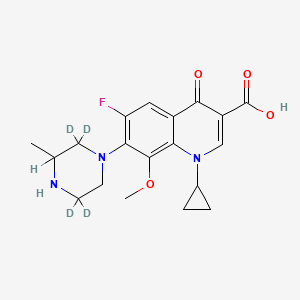
6-Methoxy-2-naphthaleneacetic Acid-d3 (Desmethyl Naproxen-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Methoxy-2-naphthaleneacetic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of 6-Methoxy-2-naphthaleneacetic Acid. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
6-Methoxy-2-naphthaleneacetic Acid-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-Methoxy-2-naphthaleneacetic Acid-d3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Nabumetone and its metabolites.
Biology: The compound is used in biological studies to investigate the pharmacokinetics and pharmacodynamics of Nabumetone and its metabolites.
Medicine: It is used in medical research to develop new NSAIDs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-naphthaleneacetic Acid-d3 involves its role as a metabolite of Nabumetone. Nabumetone is a prodrug that is converted in the body to its active form, 6-Methoxy-2-naphthaleneacetic Acid, which inhibits the enzyme cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The deuterated form, 6-Methoxy-2-naphthaleneacetic Acid-d3, is used in research to study the metabolic pathways and pharmacokinetics of Nabumetone .
Comparison with Similar Compounds
6-Methoxy-2-naphthaleneacetic Acid-d3 can be compared with other similar compounds, such as:
6-Methoxy-2-naphthaleneacetic Acid: The non-deuterated form of the compound, which is the active metabolite of Nabumetone.
Naproxen: Another NSAID with a similar structure but different pharmacokinetic properties.
Ibuprofen: A widely used NSAID with a different chemical structure but similar anti-inflammatory and analgesic effects.
The uniqueness of 6-Methoxy-2-naphthaleneacetic Acid-d3 lies in its deuterium labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics that are not possible with non-deuterated compounds .
Properties
CAS No. |
1189427-82-4 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
219.254 |
IUPAC Name |
2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)/i1D3 |
InChI Key |
PHJFLPMVEFKEPL-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
Synonyms |
2-(6-Methoxy-d3-2-naphthyl)acetic Acid; 6-Methoxy-d3-2-naphthylacetic Acid; 6-MNA-d3; BRL 10720-d3; Desmethyl Naproxen-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


